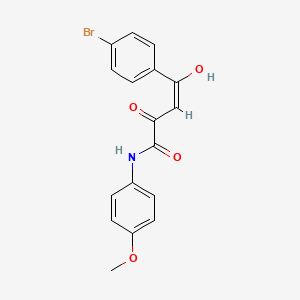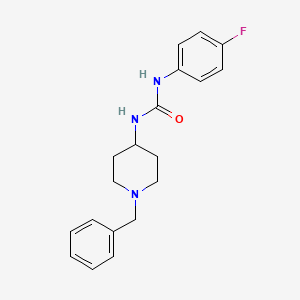![molecular formula C16H12ClN3O3S B5442650 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5442650.png)
3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide, also known as NPCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NPCA is a member of the acrylamide family of compounds and is characterized by its carbonothioyl group, which makes it a useful tool for studying biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide involves the binding of the compound to the active site of target enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide used.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth and proliferation. 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide in lab experiments is its high potency and specificity for certain enzymes. However, 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide can also have off-target effects and may not be suitable for all experimental systems. Additionally, 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide can be toxic at high concentrations, requiring careful handling and experimentation.
Orientations Futures
For research on 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide include the development of new synthetic methods to produce the compound more efficiently and with higher yields. Additionally, 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide may have potential applications in the development of new drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide and its potential therapeutic uses.
Méthodes De Synthèse
3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-nitrobenzene-1-thiol followed by the addition of acryloyl chloride. This method has been shown to produce high yields of 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide with a high degree of purity.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide has been used in a variety of scientific research applications, including the study of protein-protein interactions and the development of new drugs. 3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide has been shown to be a potent inhibitor of certain enzymes, making it a useful tool for studying their function and potential therapeutic targets.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-12-8-5-11(6-9-12)7-10-15(21)19-16(24)18-13-3-1-2-4-14(13)20(22)23/h1-10H,(H2,18,19,21,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCSEWPMMPABGP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5442574.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({methyl[(3-methylisoxazol-5-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5442575.png)
![N-[3-(2-chlorophenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5442578.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5442583.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5442584.png)
![1-(2-fluorophenyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5442585.png)
![2-[2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5442591.png)
![N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5442600.png)

![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5442605.png)
![ethyl 3-[4-amino-2-(benzylthio)-1,3-thiazol-5-yl]-3-oxopropanoate](/img/structure/B5442619.png)
![4-[(4-methylpyrimidin-2-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B5442660.png)
![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5442668.png)